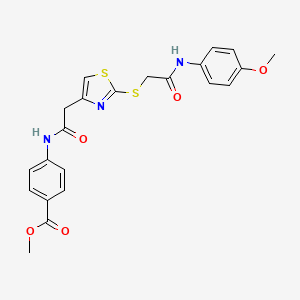

Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 4-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S2/c1-29-18-9-7-16(8-10-18)24-20(27)13-32-22-25-17(12-31-22)11-19(26)23-15-5-3-14(4-6-15)21(28)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQJOXOUECBGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H21N3O5S2

- Molecular Weight : 471.55 g/mol

- IUPAC Name : this compound

The structure includes a methoxyphenyl group, a thiazole moiety, and an acetamido linkage, which contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It can act on various receptors, potentially affecting signal transduction pathways crucial for cell survival and proliferation.

- Antioxidant Activity : Research indicates that thiazole derivatives exhibit antioxidant properties, which may help mitigate oxidative stress in cells.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives, including this compound. For instance:

- In Vitro Studies : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens due to its ability to disrupt microbial cell walls or inhibit critical metabolic pathways.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

- Case Study on Anticancer Activity :

-

Research on Antimicrobial Activity :

- Another investigation focused on the antimicrobial effects of thiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.

- Anti-inflammatory Mechanisms :

Aplicaciones Científicas De Investigación

Biological Applications

Research indicates that compounds structurally similar to Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate may exhibit significant biological activities, including:

- Antimicrobial Activity : Similar thiazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Anticancer Properties : Some studies have indicated that modifications of thiazole-containing compounds can lead to enhanced cytotoxicity against cancer cell lines, making them candidates for anticancer drug development.

- Anti-inflammatory Effects : The presence of methoxy and amino groups may contribute to anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigating thiazole derivatives demonstrated that certain compounds exhibited potent anticancer activity against breast cancer cell lines. The mechanism involved induction of apoptosis and inhibition of cell proliferation, indicating that this compound could be a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Screening

In another case, a series of thiazole derivatives were synthesized and screened for antimicrobial activity. Results indicated that some derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for its potential as an antimicrobial agent .

Comparación Con Compuestos Similares

Structural and Functional Analogues

The compound belongs to a broader class of thiazole-linked acetamido-benzoate derivatives. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Electron-Donating Groups: Methoxy groups (as in the target compound) enhance solubility and may improve pharmacokinetic profiles but could reduce binding affinity to hydrophobic enzyme pockets compared to electron-withdrawing groups (e.g., cyano in 2a) .

- Aromatic vs. Heteroaromatic Rings : Replacing thiazole with benzimidazole (as in A21) shifts activity toward fungi, highlighting the role of heterocycle polarity in target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.